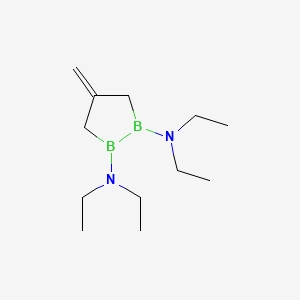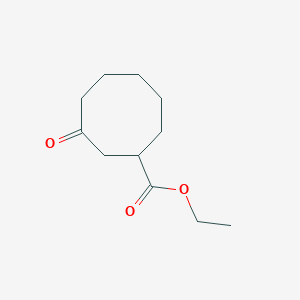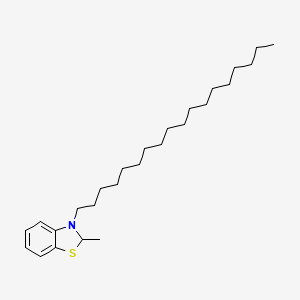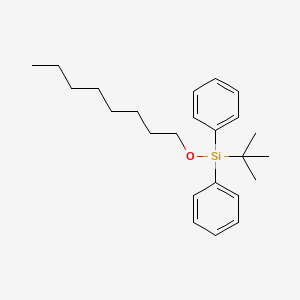
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is a unique organoboron compound characterized by its tetraethyl and methylidene substituents on a diborolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine typically involves the reaction of diborane with ethylenediamine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
Preparation of Diborane Complex: Diborane is reacted with an ethylenediamine derivative to form a diborane complex.
Substitution Reaction: The diborane complex undergoes a substitution reaction with tetraethyl and methylidene groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions include boron-oxygen compounds, reduced boron species, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: An ethylenediamine derivative with similar structural features but different substituents.
Diborane(4)tetramine, octamethyl-: A boron-containing compound with multiple dimethylamino groups.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is unique due to its specific tetraethyl and methylidene substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
| 128270-30-4 | |
Molekularformel |
C12H26B2N2 |
Molekulargewicht |
220.0 g/mol |
IUPAC-Name |
1-N,1-N,2-N,2-N-tetraethyl-4-methylidenediborolane-1,2-diamine |
InChI |
InChI=1S/C12H26B2N2/c1-6-15(7-2)13-10-12(5)11-14(13)16(8-3)9-4/h5-11H2,1-4H3 |
InChI-Schlüssel |
GTHJRTUXCYJGNO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(B(CC(=C)C1)N(CC)CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)


![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)




